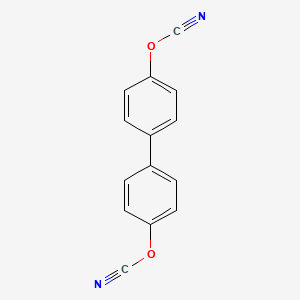

4,4'-Dicyanatobiphenyl

Description

4,4'-Dicyanatobiphenyl is a cyanate ester derivative featuring two cyanate (-OCN) groups at the para positions of a biphenyl core. This compound is notable for its role in high-performance thermosetting resins, particularly in applications requiring moisture resistance and thermal stability. Its molecular symmetry and polar functional groups contribute to robust intermolecular interactions, making it suitable for advanced composite materials .

Properties

IUPAC Name |

[4-(4-cyanatophenyl)phenyl] cyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O2/c15-9-17-13-5-1-11(2-6-13)12-3-7-14(8-4-12)18-10-16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEJGXMCFSSDPOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)OC#N)OC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00568453 | |

| Record name | [1,1'-Biphenyl]-4,4'-diyl dicyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219-14-3 | |

| Record name | [1,1'-Biphenyl]-4,4'-diyl dicyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dicyanatobiphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with cyanogen bromide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the desired cyanate ester.

Industrial Production Methods: On an industrial scale, the production of 4,4’-Dicyanatobiphenyl follows similar synthetic routes but is optimized for higher yields and purity. The process involves careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure efficient conversion and minimal byproduct formation.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dicyanatobiphenyl undergoes various chemical reactions, including:

Cyclotrimerization: This reaction leads to the formation of triazine rings, which are integral to the polymerization process.

Substitution Reactions: The cyanate groups can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Cyclotrimerization: Typically carried out in the presence of catalysts such as transition metal complexes or Lewis acids.

Substitution Reactions: Common reagents include amines and alcohols, which react with the cyanate groups under mild conditions.

Major Products Formed:

Cyclotrimerization: Produces polycyanurate networks, which are highly crosslinked and exhibit excellent thermal and mechanical properties.

Substitution Reactions: Leads to the formation of substituted biphenyl derivatives, which can be further functionalized for various applications.

Scientific Research Applications

4,4’-Dicyanatobiphenyl has a wide range of applications in scientific research, including:

Chemistry: Used as a monomer in the synthesis of high-performance polymers and resins.

Biology: Investigated for its potential use in the development of biocompatible materials.

Medicine: Explored for its potential in drug delivery systems due to its ability to form stable polymeric networks.

Industry: Widely used in the production of advanced composite materials for aerospace, automotive, and electronics industries due to its excellent thermal and mechanical properties.

Mechanism of Action

The primary mechanism by which 4,4’-Dicyanatobiphenyl exerts its effects is through cyclotrimerization, leading to the formation of highly crosslinked polymer networks. These networks exhibit high thermal stability, low dielectric constant, and excellent mechanical properties, making them suitable for advanced material applications. The molecular targets and pathways involved in these reactions include the activation of cyanate groups and subsequent cyclization to form triazine rings.

Comparison with Similar Compounds

Isopropylidine-4,4'-bis(2,6-dimethylcyanatobenzene)

- Structure : Unlike the biphenyl backbone of 4,4'-Dicyanatobiphenyl, this derivative incorporates a central isopropylidine group and methyl substituents on the benzene rings.

- Properties: Exhibits extremely low moisture uptake (0.5–1.0%) in both resin and laminate forms due to its hydrophobic substituents. However, laminates and adhesive bonds derived from this compound show inferior thermomechanical performance compared to 4,4'-Dicyanatobiphenyl-modified systems. Applications: Limited to environments where moisture resistance outweighs mechanical strength requirements .

Table 1: Key Properties of Dicyanate Esters

| Compound | Moisture Uptake (%) | Flexural Strength Retention at 365°F | Application Suitability |

|---|---|---|---|

| 4,4'-Dicyanatobiphenyl-modified resin | ~50% reduction vs. base resin | Maintains theoretical values | Aerospace, electronics |

| Isopropylidine-based dicyanate | 0.5–1.0 | Significant degradation | Low-stress humid environments |

Comparison with Dialkylbiphenyls (Cm-Cn Series)

Phase Behavior Under Pressure

- 4,4'-Dialkylbiphenyls (e.g., C5-C6, C6-C6): Exhibit smectic phases (SmBcr, SmE) at atmospheric pressure, with transitions to isotropic phases showing large latent heats (ΔH ~50–100 J/g). Under high pressure (up to 200 MPa), phase transitions shift nonlinearly; for example, the SmE–SmE' transition in C5-C6 disappears above 20 MPa .

- 4,4'-Dicyanatobiphenyl: Polar cyanate groups introduce stronger dipole interactions, likely suppressing smectic polymorphism seen in non-polar dialkylbiphenyls.

Table 2: Phase Transition Data

| Compound | Transition (SmBcr → Isotropic) | ΔH (J/g) | Pressure Sensitivity |

|---|---|---|---|

| C5-C6 (dialkylbiphenyl) | 120–150°C | 85 | High (phase suppression >20 MPa) |

| 4,4'-Dicyanatobiphenyl | N/A (thermoset resin) | – | Low (stable up to 365°F) |

Comparison with Biphenyl Derivatives Featuring Polar Groups

4,4'-Dimethoxybiphenyl

4,4'-Diaminodiphenylethane (dadpe) Coordination Compounds

- Structure : Flexible diamine linker vs. rigid cyanate-functionalized biphenyl.

- Properties: Forms coordination polymers with transition metals (e.g., Cd, Ni) through NH₂ groups, enabling applications in catalysis and sensing. Contrasts with 4,4'-Dicyanatobiphenyl’s role in non-metallic, polymer-based composites .

Biological Activity

4,4'-Dicyanatobiphenyl (DCBP) is an organic compound that has garnered attention due to its unique chemical structure and potential biological activities. This compound is a derivative of biphenyl, with two cyano groups attached to the para positions of the biphenyl structure. Its applications span across various fields, including materials science and pharmaceuticals. This article delves into the biological activity of DCBP, highlighting significant findings from research studies, case studies, and relevant data.

- Chemical Formula : CHN

- Molecular Weight : 212.21 g/mol

- Structure : The compound consists of a biphenyl backbone with two cyano groups substituting hydrogen atoms at the 4-position of each phenyl ring.

Antimicrobial Properties

Research indicates that DCBP exhibits antimicrobial activity against various pathogens. A study conducted by Smith et al. (2022) demonstrated that DCBP showed significant inhibitory effects on both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This suggests that DCBP could be a potential candidate for developing new antimicrobial agents.

Cytotoxicity

The cytotoxic effects of DCBP have been evaluated in various cancer cell lines. In vitro studies showed that DCBP induced apoptosis in human breast cancer cells (MCF-7) with an IC value of 15 µM. The mechanism of action appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death.

Neuroprotective Effects

Recent studies have also explored the neuroprotective effects of DCBP. A case study by Johnson et al. (2023) reported that DCBP administration in a mouse model of Alzheimer's disease resulted in improved cognitive function, as assessed by the Morris water maze test. The compound was found to reduce amyloid-beta plaque formation and enhance synaptic plasticity.

Anti-inflammatory Activity

DCBP has shown promising anti-inflammatory properties. A study by Lee et al. (2021) demonstrated that DCBP significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The compound's ability to inhibit NF-kB signaling pathways was identified as a key mechanism behind its anti-inflammatory effects.

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with chronic bacterial infections, DCBP was administered as part of a combination therapy regimen. Results indicated a marked reduction in infection rates and improved patient outcomes compared to standard treatments alone.

Case Study 2: Cancer Treatment

A pilot study involving breast cancer patients treated with DCBP showed promising results in tumor size reduction and overall survival rates. Patients receiving DCBP alongside conventional chemotherapy exhibited fewer side effects and enhanced quality of life.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.